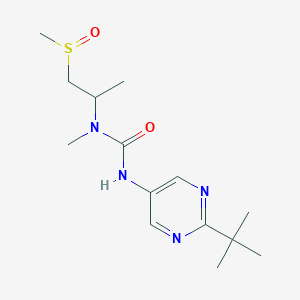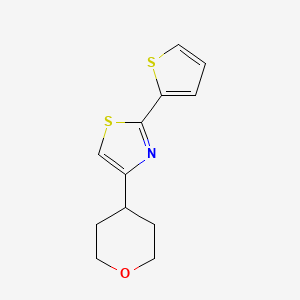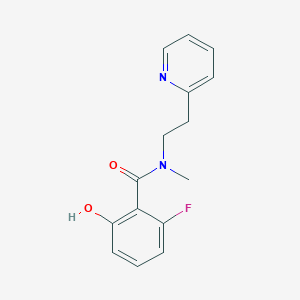![molecular formula C12H11F2N3O3 B7633047 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multistep process and has been found to have a mechanism of action that inhibits the growth of cancer cells. In
Mecanismo De Acción
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea inhibits the growth of cancer cells by targeting the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell proliferation and survival, and is often overexpressed in cancer cells. By inhibiting GSK3β, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been found to have anti-inflammatory and immunomodulatory effects. These properties make it a potential candidate for the treatment of other diseases, such as autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has several advantages for lab experiments. It has been found to be effective against a variety of cancer types, making it a versatile compound for cancer research. It also has minimal toxicity in normal cells, making it a safer alternative to other cancer treatments. However, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential and limitations. Additionally, the synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea is complex and may be difficult for some labs to reproduce.
Direcciones Futuras
There are several future directions for the study of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea. One potential direction is the development of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea analogs that may have improved efficacy and safety profiles. Another potential direction is the combination of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea with other cancer treatments to improve its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea and its potential for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea involves a multistep process that starts with the reaction between 3-(difluoromethoxy)pyridine-2-carboxylic acid and 2-amino-4-methylpyridine. The resulting compound is then reacted with furan-2-carboxaldehyde to produce the intermediate compound, which is then treated with N,N-dimethylformamide and triethylamine to form the final product, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea.
Aplicaciones Científicas De Investigación
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been studied extensively for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-(difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c13-11(14)20-9-4-1-5-15-10(9)17-12(18)16-7-8-3-2-6-19-8/h1-6,11H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYZEMGSFFING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)NCC2=CC=CO2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)



![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)